molecular formula C7H5NO B152051 4-Hydroxybenzonitrile CAS No. 767-00-0

4-Hydroxybenzonitrile

Cat. No. B152051
CAS RN: 767-00-0
M. Wt: 119.12 g/mol
InChI Key: CVNOWLNNPYYEOH-UHFFFAOYSA-N
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Patent
US05900502

Procedure details

A stirred reaction vessel charged with 4-cyanophenol (11.9 g, 0.1 mol) and 96% formic acid (200 cm3) was purged with nitrogen and cooled to 10° C. Fluorine (0.2 mol), diluted with nitrogen to 10%, was passed through the cooled, stirred solution over a period of about 6 hours. The vessel was purged with nitrogen and allowed to warm to ambient temperature. The reaction mixture was poured into water and extracted with diethyl ether. The extracts were dried and the solvent was removed by distillation to leave a tan solid (12.4 g). Short path distillation of the crude product (3.9 g) at reduced pressure gave an off white solid (3.4 g) which was shown to comprise three main compounds by nmr and GC analysis. The mixture was shown to contain 4-cyano-2-fluorophenol (δF -134.7 ppm[d6 -Me2CO]) and 4-cyano-2,6-difluorophenol (δF -131.0 ppm[d6 -Me2CO]) in yields of 64% and 10%, respectively, with a conversion of 84%. (NB The chemical shifts in this and all other examples were relative to CFCl3.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5](F)[CH:4]=1)#[N:2].C(C1C=C(F)C(O)=C(F)C=1)#N.C(Cl)(Cl)(Cl)F>>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=C1)F)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in yields of 64% and 10%

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.